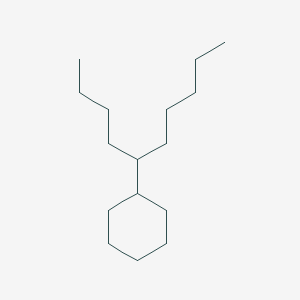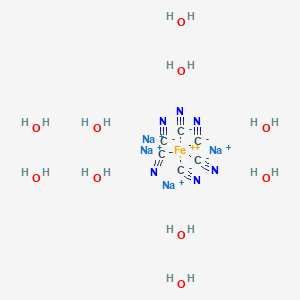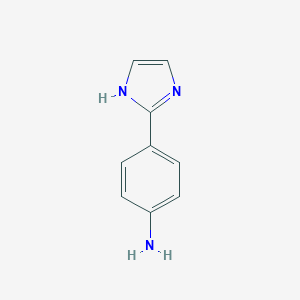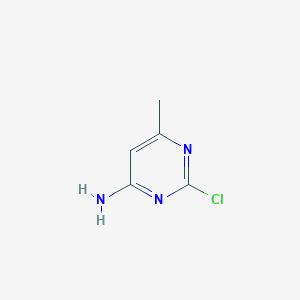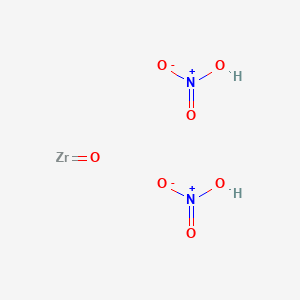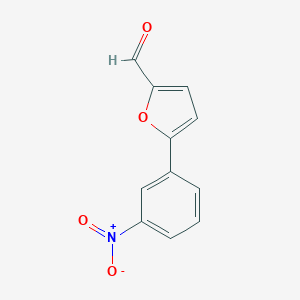
5-(3-Nitrophenyl)furan-2-carbaldehyde
Overview
Description
5-(3-Nitrophenyl)furan-2-carbaldehyde is a chemical compound with the molecular formula C11H7NO4 . It is a derivative of furfural nitrophenyl .
Molecular Structure Analysis
The molecular structure of 5-(3-Nitrophenyl)furan-2-carbaldehyde is characterized by the presence of a furan ring attached to a nitrophenyl group . The exact structure can be found in the referenced resources .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde include a molecular weight of 217.18 g/mol . The temperature dependence of saturated vapor pressure of this compound was determined by Knudsen’s effusion method .Scientific Research Applications
Synthesis of Quinoxaline-Incorporated Schiff Bases
Specific Scientific Field
Organic synthesis and medicinal chemistry.
5-(3-Nitrophenyl)furan-2-carbaldehyde
is utilized in the synthesis of 2-methyleneacetohydrazide , a quinoxaline-incorporated Schiff base. Schiff bases are important intermediates in drug discovery and development. The incorporation of quinoxaline moieties enhances the biological activity of these compounds.
Experimental Procedure
Results
The resulting quinoxaline-incorporated Schiff base exhibits enhanced biological activity compared to the parent compound. Its potential applications include antimicrobial, anticonvulsant, and anticancer properties .
Thermodynamic Properties Study
Specific Scientific Field
Physical chemistry and thermodynamics.
Summary
Thermodynamic properties of 5-(3-Nitrophenyl)furan-2-carbaldehyde were investigated to understand its behavior during phase transitions (sublimation and evaporation). These properties provide insights into intermolecular interactions and energy relationships within the molecule.
Experimental Procedure
Results
The obtained thermodynamic data contribute to optimizing synthesis, purification, and application processes. Additionally, they enhance our theoretical understanding of the compound’s nature .
Future Directions
The future directions for the study of 5-(3-Nitrophenyl)furan-2-carbaldehyde could involve further investigation of its thermodynamic properties, which may contribute to solving practical problems pertaining to optimization processes of their synthesis, purification, and application. It could also provide a more thorough insight regarding the theoretical knowledge of their nature .
properties
IUPAC Name |
5-(3-nitrophenyl)furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO4/c13-7-10-4-5-11(16-10)8-2-1-3-9(6-8)12(14)15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUACWQWQDJZMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346468 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
6.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26660011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-(3-Nitrophenyl)furan-2-carbaldehyde | |
CAS RN |
13148-43-1 | |
| Record name | 5-(3-nitrophenyl)furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-Nitrophenyl)furfural | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

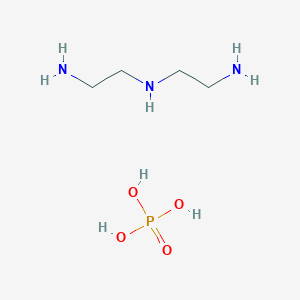
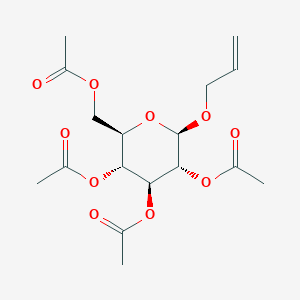
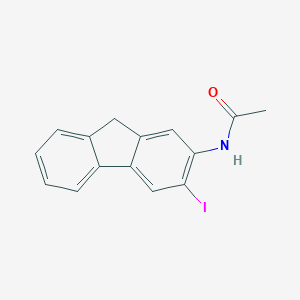
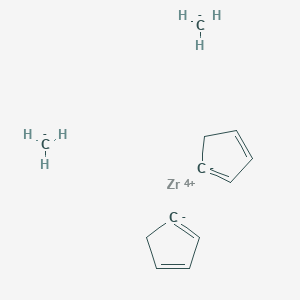

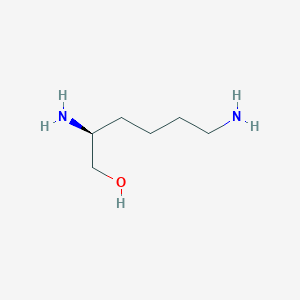
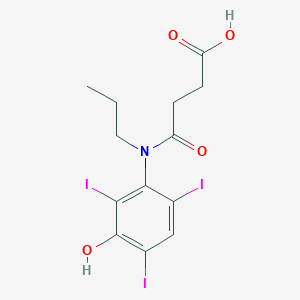
![Methyl 3-[7,13,18-tris(3-methoxy-3-oxopropyl)-3,8,12,17-tetramethyl-21,24-dihydroporphyrin-2-yl]propanoate](/img/structure/B76429.png)
